molecular formula C8H8N2 B126959 2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 73177-35-2

2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B126959
CAS No.: 73177-35-2
M. Wt: 132.16 g/mol
InChI Key: FTDBLXOLABKXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 2-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can potentially halt the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could make it an appealing lead compound, beneficial for subsequent optimization .

Result of Action

The inhibition of FGFRs by this compound has been shown to have potent activities against various types of tumors . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Preparation Methods

The synthesis of AZD-1208 involves multiple steps, including the formation of a thiazolidine-2,4-dione core and subsequent functionalization . The compound is synthesized through a series of reactions, including condensation, cyclization, and substitution reactions. The industrial production of AZD-1208 requires stringent reaction conditions to ensure high purity and yield. The solubility of AZD-1208 in dimethyl sulfoxide is greater than 10 millimolar, and it is typically stored at -20°C to maintain stability .

Chemical Reactions Analysis

AZD-1208 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in AZD-1208, altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents into the molecule, potentially enhancing its efficacy or selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD-1208 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AZD-1208 is unique among Pim kinase inhibitors due to its high selectivity and potency . Similar compounds include:

    SGI-1776: Another Pim kinase inhibitor with a different chemical structure and mechanism of action.

    TP-3654: A selective Pim kinase inhibitor with distinct pharmacokinetic properties.

    LGB-321: A Pim kinase inhibitor with a broader spectrum of activity against other kinases.

Compared to these compounds, AZD-1208 has demonstrated superior efficacy in preclinical models of acute myeloid leukemia and a favorable pharmacodynamic-pharmacokinetic relationship .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBLXOLABKXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468964
Record name 2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73177-35-2
Record name 2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
2-methyl-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.